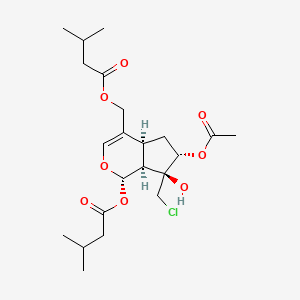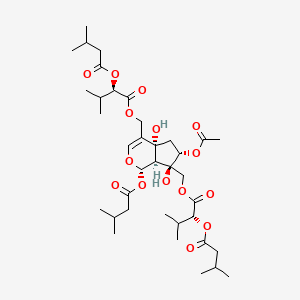
1-Aminoindane-d9 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAS Number: 70146-15-5 (unlabeled)
Aplicaciones Científicas De Investigación
Metabolic Fate Study
1-Aminoindane derivatives, such as 2-aminoindane (2-AI) and N-methyl-2-aminoindane (NM-2-AI), have been studied for their metabolic fate. These studies provide insights into how the human body processes these compounds. For instance, research by Manier et al. (2019) explored the in vitro and in vivo metabolism of these compounds using human liver microsomes and rat urine, which is crucial for understanding their pharmacokinetics and potential therapeutic applications.
Chemical Synthesis Methods
The synthesis methods for 1-Aminoindane derivatives are significant for producing these compounds for further research. For example, Fields et al. (2008) described a "one-pot" palladium-catalyzed method to generate a range of polycyclic imines, which could be useful for synthesizing natural products and biologically active molecules.
Carbonic Anhydrase Inhibition
1-Aminoindane derivatives have been examined for their inhibitory effects on human carbonic anhydrase isoenzymes. This is explored in research like Akbaba et al. (2014), where various novel sulfamides derived from 1-aminoindanes showed potential for inhibiting these isoenzymes, indicating possible therapeutic applications.
Neuroprotective Properties
Some derivatives of 1-aminoindane, like the metabolites of drugs such as rasagiline, have shown neuroprotective properties in vitro. Studies like that of Bar-Am et al. (2007) highlight the potential of these compounds in treating neurodegenerative disorders.
Antibacterial Applications
The antibacterial potential of aminoindane derivatives has been a subject of study, as seen in research by Ruzgar et al. (2022). They investigated the effects of these compounds on bacteria like MRSA, suggesting a new avenue for antibiotic drug development.
Propiedades
Fórmula molecular |
C9H2D9N.HCl |
|---|---|
Peso molecular |
178.71 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




